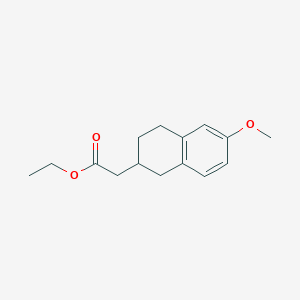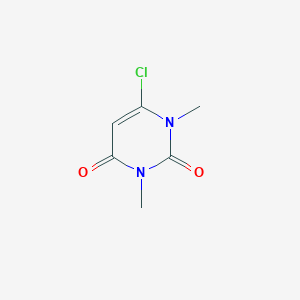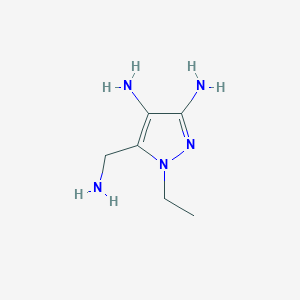
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine, also known as AM-PEA, is a chemical compound that belongs to the pyrazole family. It is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair. AM-PEA has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation.
作用机制
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine exerts its therapeutic effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. PARP enzymes are activated in response to DNA damage and catalyze the synthesis of poly(ADP-ribose) (PAR) polymers, which recruit DNA repair proteins to the site of damage. By inhibiting PARP enzymes, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death.
生化和生理效应
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes. In neurons, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
实验室实验的优点和局限性
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments. It is a highly potent inhibitor of PARP enzymes and has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. However, there are also limitations to using 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine. One potential direction is to further explore its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. Another potential direction is to investigate its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine is synthesized by the reaction of 5-chloromethyl-1-ethyl-1H-pyrazole-3,4-diamine with ammonia in the presence of a palladium catalyst. The reaction yields 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine as a white crystalline solid, which can be purified by recrystallization.
科学研究应用
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. In cancer treatment, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes, which play a crucial role in DNA repair. In neuroprotection, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
属性
CAS 编号 |
199342-05-7 |
|---|---|
产品名称 |
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine |
分子式 |
C6H13N5 |
分子量 |
155.2 g/mol |
IUPAC 名称 |
5-(aminomethyl)-1-ethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c1-2-11-4(3-7)5(8)6(9)10-11/h2-3,7-8H2,1H3,(H2,9,10) |
InChI 键 |
AYZPUSPMNFYXDM-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)N)N)CN |
规范 SMILES |
CCN1C(=C(C(=N1)N)N)CN |
同义词 |
1H-Pyrazole-3,4-diamine, 5-(aminomethyl)-1-ethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



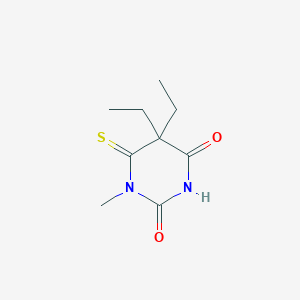
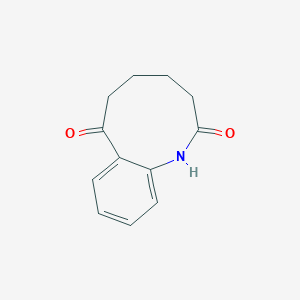
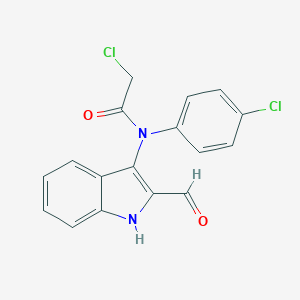

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

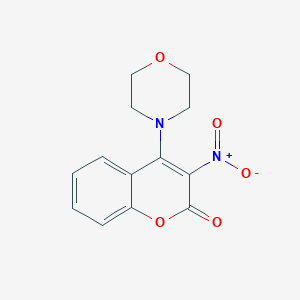

![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
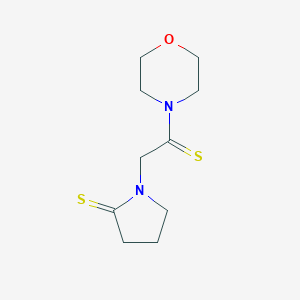
![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
